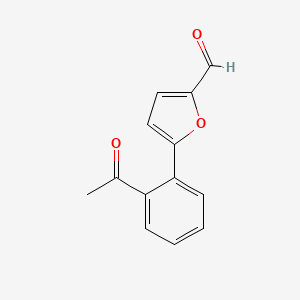

5-(2-Acetyl-phenyl)-furan-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H10O3 |

|---|---|

Molecular Weight |

214.22 g/mol |

IUPAC Name |

5-(2-acetylphenyl)furan-2-carbaldehyde |

InChI |

InChI=1S/C13H10O3/c1-9(15)11-4-2-3-5-12(11)13-7-6-10(8-14)16-13/h2-8H,1H3 |

InChI Key |

UFBYJACEMAPSQJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC=C1C2=CC=C(O2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 2 Acetyl Phenyl Furan 2 Carbaldehyde

Precursor-Based Synthetic Routes

Precursor-based syntheses are foundational in constructing the 5-(2-Acetyl-phenyl)-furan-2-carbaldehyde molecule. These routes depend on the strategic selection of starting materials that already contain either the furan (B31954) or the acetyl-phenyl substructure, which are then joined or further functionalized.

A prominent method for the synthesis of 5-aryl-furan-2-carbaldehydes involves the reaction of furan-2-carbaldehyde (furfural) with an appropriate aromatic precursor. The Meerwein arylation reaction is a classic example of this approach. researchgate.netpensoft.net This reaction utilizes a diazonium salt, which can be generated from the corresponding aniline (B41778) derivative (in this case, a derivative of 2-aminoacetophenone), and couples it with furfural (B47365), typically in the presence of a copper salt catalyst. researchgate.netpensoft.netbohrium.com

Another strategy involves the Vilsmeier-Haack reaction. researchgate.netekb.eg This method would be applicable if starting from 2-(2-acetylphenyl)furan. The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto the furan ring at the 5-position using a reagent prepared from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). researchgate.netekb.egmdpi.com

Syntheses can commence with furan precursors that are already substituted, particularly at the 2-position with a carbaldehyde group and at the 5-position with a group suitable for coupling, such as a halogen. Halogenated furan-2-carbaldehydes, like 5-bromo- or 5-iodofuran-2-carbaldehyde, are versatile intermediates. researchgate.netekb.eg

Photochemical synthesis offers one route, where the irradiation of 5-bromofuran-2-carbaldehyde in an aromatic solvent can lead to the formation of the corresponding 5-aryl derivative. ekb.egresearchgate.net Studies have shown that using 5-iodofuran-2-carbaldehyde can result in higher yields for this type of transformation. researchgate.netekb.eg

Aromatic cross-coupling reactions are among the most powerful and widely used methods for constructing the carbon-carbon bond between the furan ring and the phenyl ring. These reactions typically involve a substituted furan (e.g., 5-halofuran-2-carbaldehyde) and a phenyl-containing organometallic reagent.

The Suzuki-Miyaura coupling is a highly effective method, reacting a boronic acid derivative with a halide. researchgate.net For the target compound, this would involve the reaction of 5-bromo- or 5-chlorofuran-2-carbaldehyde with (2-acetylphenyl)boronic acid. researchgate.netekb.eg These reactions are catalyzed by palladium complexes and require a base. High yields have been reported for analogous couplings. researchgate.net Similarly, the Stille coupling utilizes an organotin reagent, such as (2-acetylphenyl)tributyltin, in the presence of a palladium catalyst. researchgate.net

Other notable coupling reactions include:

Hiyama Coupling: This reaction employs an organosilane, such as (2-acetylphenyl)trifluorosilane, with a palladium catalyst. researchgate.net

Negishi Coupling: This involves an organozinc reagent, which can be prepared from the corresponding aryl halide. researchgate.net

Catalytic Approaches in Synthesis

Catalysis is central to the efficiency and selectivity of many synthetic routes toward this compound, particularly in the formation of the critical carbon-carbon bond.

While most strategies focus on C-C bond formation, certain catalytic methods can be employed to construct the furan ring itself. However, for this specific target molecule, the more common application of homogeneous catalysis is in the cross-coupling reactions discussed previously.

The palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Hiyama, Negishi) are prime examples of homogeneous catalysis. researchgate.net In these reactions, the palladium catalyst, along with its associated ligands, is dissolved in the reaction solvent, allowing for high reactivity and control. The choice of ligand, such as phosphines (e.g., PPh₃) or N-heterocyclic carbenes, can significantly influence the reaction's efficiency and yield. researchgate.netekb.eg

The table below summarizes various palladium-catalyzed homogeneous coupling reactions used to synthesize 5-phenyl-2-furaldehyde (B76939), which are directly applicable to the synthesis of the target compound.

| Coupling Reaction | Furan Precursor | Aryl Precursor | Catalyst System | Reported Yield (Analogous Compounds) | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 5-Chlorofuran-2-carbaldehyde | Phenylboronic acid | Pd(OAc)₂ / PAP ligand | >99% | researchgate.net |

| Suzuki-Miyaura | 5-Bromofuran-2-furaldehyde | Phenylboronic acid | Pd(OAc)₂ / Glyoxal bis(hydrazone) | 83% | ekb.eg |

| Stille | 5-Bromofuran-2-furaldehyde | Phenyl tributyl tin | 5% Pd(PPh₃)Cl₂ | 61% | researchgate.net |

| Hiyama | 5-Chlorofuran-2-carbaldehyde | Phenyltrifluorosilane | Pd(OAc)₂ | 74% | researchgate.net |

| Negishi | Bromobenzene | 5-Formyl-2-furylzinc reagent | Pd(dppf)Cl₂ | 71-77% | researchgate.net |

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants (typically a solid catalyst in a liquid reaction mixture), offers advantages in terms of catalyst recovery and reuse. While less commonly cited for this specific transformation in the reviewed literature, the principles can be applied. For instance, palladium or copper catalysts supported on solid materials like charcoal, silica, or polymers could potentially be used for the cross-coupling reactions.

The Meerwein reaction, which uses copper salts, can be considered a borderline case. researchgate.net While often used as a homogeneous catalyst, efforts to heterogenize copper catalysts are an active area of research. Similarly, iron(III) chloride (FeCl₃·6H₂O), noted as a catalyst for subsequent reactions like the Biginelli reaction involving 5-aryl-2-furaldehydes, demonstrates the use of simple, robust metal salts that can function in a heterogeneous or quasi-heterogeneous manner. bohrium.com The development of efficient, recyclable heterogeneous catalysts for the direct arylation of furans remains a key goal in green chemistry.

Organocatalysis in Aldehyde Functionalization

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative to traditional catalysis. While the literature does not currently contain specific examples of organocatalysis being employed for the direct synthesis or aldehyde functionalization of this compound, the principles of organocatalysis present intriguing possibilities.

For instance, N-heterocyclic carbenes (NHCs) are well-known organocatalysts for various transformations of aldehydes. One such reaction is the benzoin (B196080) condensation, where an aldehyde is coupled with another aldehyde. Research has demonstrated the organocatalytic upgrading of furfural to furoin (B1674284) under solvent-free conditions using a thiazolium salt-derived NHC catalyst. mdpi.com This process involves the functionalization of the aldehyde group of furfural. While this does not form the aryl-furan bond, it highlights the potential for organocatalysts to activate the furan-2-carbaldehyde moiety for other transformations.

Another potential application of organocatalysis could be in the asymmetric reduction of the aldehyde to a chiral alcohol or in its conversion to other functional groups, subsequent to the formation of the core this compound structure. However, at present, such organocatalytic applications for this specific molecule remain to be explored in the scientific literature.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is becoming increasingly important in modern organic synthesis to reduce environmental impact. These principles focus on aspects such as the use of renewable feedstocks, solvent-free conditions, and maximizing atom economy.

Solvent-Free Methodologies for Compound Formation

Solvent-free, or neat, reaction conditions are highly desirable from a green chemistry perspective as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. For the synthesis of precursors to 5-aryl-furfurals, some progress has been made. For example, the bromination of 2-furfural to produce 5-bromo-2-furfural, a key intermediate for Suzuki coupling, has been achieved under solvent-free conditions using an ionic liquid, 1-butyl-3-methylimidazolium tribromide, as the brominating agent. This method offers high selectivity and is more environmentally benign than traditional bromination methods.

While a specific solvent-free synthesis of this compound has not been reported, the successful application of this principle in the synthesis of a key precursor suggests its potential feasibility for the final cross-coupling step as well.

Mechanochemical Synthesis Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, is another green chemistry tool that can reduce or eliminate the need for solvents. To date, there are no specific reports in the scientific literature detailing the mechanochemical synthesis of this compound. However, mechanochemical methods have been successfully applied to a range of cross-coupling reactions, including Suzuki-Miyaura couplings. It is therefore conceivable that a solid-state mechanochemical approach could be developed for the coupling of solid 5-bromo-2-furaldehyde (B32451) with (2-acetylphenyl)boronic acid.

Considerations of Atom Economy and Reaction Efficiency

Atom economy is a key concept in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product. The Suzuki-Miyaura reaction, a likely route to this compound, is generally considered to have a favorable atom economy compared to other cross-coupling reactions like the Stille coupling, which uses organotin reagents.

The byproducts of a Suzuki-Miyaura reaction are typically boron-containing species and salts from the base used, which are generally considered less toxic than the byproducts of many other cross-coupling reactions. The efficiency of the reaction, often reflected in the chemical yield, is also a critical factor. For the synthesis of the related 5-phenyl-2-furaldehyde via Suzuki-Miyaura coupling, yields have been reported to be as high as 97% under optimized conditions. researchgate.net

To provide a comparative context, the table below outlines typical yields for the synthesis of various 5-aryl-furan-2-carbaldehydes and related compounds via Suzuki-Miyaura coupling, as this is the most probable synthetic route for the title compound.

| Reactant 1 | Reactant 2 | Catalyst System | Solvent(s) | Yield (%) | Reference |

| 5-Bromo-2-furaldehyde | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Toluene / Ethanol (B145695) / Water | 97 | researchgate.net |

| 5-Chlorofuran-2-carbaldehyde | Phenylboronic acid | Pd(OAc)₂ / PAP ligand | - | >99 | researchgate.net |

| 5-Iodofuran-2-carbaldehyde | Phenylboronic acid | Membrane-installed microchannel device | - | 99 | researchgate.net |

Yield Optimization and Scalability Studies

For any synthetic method to be practically useful, particularly in industrial applications, it must be amenable to yield optimization and scaling up.

Process Intensification Techniques

Process intensification refers to the development of innovative apparatus and techniques that offer significant improvements in chemical manufacturing and processing. In the context of synthesizing this compound, techniques such as microwave-assisted synthesis and the use of microreactors could be employed to enhance reaction rates, improve yields, and facilitate better process control.

For instance, the Suzuki-Miyaura reaction to produce 5-phenyl-2-furaldehyde has been successfully performed in a membrane-installed microchannel device, resulting in a high yield of 99%. researchgate.net This demonstrates the potential of microreactor technology for the synthesis of 5-aryl-furfurals. Microwave irradiation has also been shown to accelerate Suzuki-Miyaura couplings for related heterocyclic compounds. These process intensification techniques could likely be applied to the synthesis of this compound to improve its efficiency and scalability, although specific studies are not yet available.

High-Throughput Synthesis Methodologies

The synthesis of discrete, complex molecules such as this compound is increasingly benefiting from high-throughput (HTS) and combinatorial chemistry techniques. These methodologies, while not extensively documented specifically for this single compound, are widely applied to the synthesis of analogous 5-aryl-2-furaldehydes and biaryl compounds. The principles of HTS allow for the rapid optimization of reaction conditions and the creation of compound libraries for screening purposes.

High-throughput approaches to synthesizing this compound would likely leverage palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This is a powerful and versatile method for forming carbon-carbon bonds between aryl halides and arylboronic acids. In a high-throughput setting, this would involve the reaction of a suitable furan precursor, such as 5-bromo-2-furaldehyde, with (2-acetyl-phenyl)boronic acid.

The core of a high-throughput approach is the use of multi-well plates (e.g., 96-well plates) and robotic liquid handling systems to perform a large number of reactions in parallel. nih.gov This allows for the systematic screening of various reaction parameters to identify optimal conditions for yield and purity. nih.gov Key variables that can be optimized using HTS include:

Catalysts: A diverse array of palladium catalysts and ligands can be screened simultaneously to find the most effective combination for the specific substrates. sigmaaldrich.com

Bases: The choice of base is critical in the Suzuki-Miyaura reaction, and HTS allows for the rapid evaluation of multiple inorganic and organic bases.

Solvents: Different solvents or solvent mixtures can significantly impact reaction outcomes, and these can be efficiently tested in parallel.

Temperature: Reaction blocks with individual temperature control for each well can be used to study the effect of temperature on the reaction. nih.gov

A typical high-throughput workflow for the synthesis of this compound via a Suzuki-Miyaura coupling would involve dispensing the reactants (5-bromo-2-furaldehyde and (2-acetyl-phenyl)boronic acid), a palladium catalyst, a base, and a solvent into each well of a microtiter plate. The plate would then be heated and agitated for a set period. After the reaction is complete, the analysis of the products is also automated, often using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) to determine the yield and purity in each well. nih.gov

The data generated from such a high-throughput screening experiment can be visualized in the form of a heat map, which provides a quick overview of the most successful reaction conditions. nih.gov This approach dramatically accelerates the optimization process compared to traditional one-at-a-time reaction setups. nih.gov

While the direct synthesis of a single target molecule is one application, the true power of high-throughput synthesis lies in the generation of compound libraries. By using a variety of substituted furan precursors and substituted phenylboronic acids, a large library of related compounds can be synthesized in parallel. nih.gov This is particularly valuable in drug discovery and materials science for structure-activity relationship (SAR) studies.

The table below illustrates a hypothetical dataset from a high-throughput screening experiment for the Suzuki-Miyaura coupling to produce 5-aryl-2-furaldehydes, demonstrating how different catalysts and bases affect the reaction yield.

Table 1: High-Throughput Screening of Suzuki-Miyaura Reaction Conditions

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 65 |

| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 85 |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 92 |

| Pd₂(dba)₃ / XPhos | K₂CO₃ | THF | 65 | 78 |

| PdCl₂(dtbpf) | Na₂CO₃ | DME | 85 | 88 |

This systematic and parallel approach allows for the rapid identification of optimal conditions that can then be scaled up for the bulk synthesis of this compound.

Reactivity and Reaction Mechanisms of 5 2 Acetyl Phenyl Furan 2 Carbaldehyde

Aldehyde Group Reactivity Studies

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of the aldehyde group. A wide range of nucleophiles can attack the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate is then typically protonated to yield an alcohol.

The general mechanism for nucleophilic addition to an aldehyde is as follows:

A nucleophile attacks the carbonyl carbon.

The pi electrons of the carbonyl bond move to the oxygen atom, forming an alkoxide intermediate.

Protonation of the alkoxide yields the final alcohol product.

Due to the higher reactivity of aldehydes, it is possible to achieve selective nucleophilic addition at the aldehyde group in the presence of a ketone. wikipedia.org This can be accomplished by careful choice of reagents and reaction conditions. For instance, the use of protecting groups can selectively block the aldehyde function, allowing for subsequent reactions at the ketone. wikipedia.orgstackexchange.com Cyclic acetals are commonly employed for this purpose, as they form more readily with aldehydes than with ketones. wikipedia.org

Oxidation and Reduction Pathways

The aldehyde group of 5-(2-Acetyl-phenyl)-furan-2-carbaldehyde is susceptible to both oxidation and reduction.

Oxidation: Aldehydes can be readily oxidized to carboxylic acids using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like Tollens' reagent (a solution of silver nitrate (B79036) and ammonia) or Benedict's solution. The selective oxidation of an aldehyde in the presence of a ketone is a common transformation in organic synthesis. For instance, the selective oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a related furan (B31954) derivative, has been extensively studied, demonstrating the feasibility of targeting the aldehyde group while leaving other functional groups intact. uniba.itmdpi.com

Reduction: Aldehydes are readily reduced to primary alcohols. Common reducing agents include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). chemistrysteps.com Due to the higher reactivity of aldehydes, it is often possible to selectively reduce an aldehyde in the presence of a ketone using milder reducing agents or by carefully controlling the reaction conditions, such as temperature. stackexchange.com For example, sodium borohydride is a less powerful reducing agent than lithium aluminum hydride and can sometimes be used for the selective reduction of aldehydes. wikipedia.org The Luche reduction, which employs a mixture of sodium borohydride and a lanthanide salt like cerium(III) chloride, is known for its excellent chemoselectivity in reducing ketones in the presence of aldehydes, though the reverse selectivity is more common. stackexchange.com

Condensation Reactions

The aldehyde group of this compound is a key participant in various condensation reactions, which are crucial for forming new carbon-carbon bonds.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.org 5-Aryl-2-furaldehydes are known to undergo Knoevenagel condensation with various active methylene compounds, such as malononitrile (B47326) and indan-1,3-dione. damascusuniversity.edu.symdpi.com These reactions typically proceed by nucleophilic addition of the enolate of the active methylene compound to the aldehyde, followed by dehydration to yield a new C=C double bond. wikipedia.org The general reactivity of 5-substituted furan-2-carboxaldehydes in Knoevenagel condensations has been demonstrated in several studies. damascusuniversity.edu.symdpi.comsphinxsai.com

Wittig Reaction: The Wittig reaction provides a versatile method for converting aldehydes and ketones into alkenes. It involves the reaction of the carbonyl compound with a phosphorus ylide (a Wittig reagent). rsc.org Aldehydes are generally more reactive than ketones in the Wittig reaction. The reaction proceeds through a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane that decomposes to the alkene and triphenylphosphine (B44618) oxide. rsc.org

Ketone Group Reactivity Studies

The ketone group in this compound, while generally less reactive than the aldehyde, still exhibits characteristic carbonyl chemistry.

Nucleophilic Addition to the Carbonyl Carbon

Similar to aldehydes, ketones undergo nucleophilic addition reactions. However, the presence of two alkyl/aryl substituents makes the carbonyl carbon less electrophilic and more sterically hindered, leading to lower reactivity compared to aldehydes. mdpi.com

Strong nucleophiles, such as Grignard reagents and organolithium compounds, can add to the ketone carbonyl. To achieve selective addition to the ketone in the presence of the more reactive aldehyde, the aldehyde group would typically need to be protected first, for example, as a cyclic acetal. wikipedia.orgstackexchange.com

Alpha-Proton Reactivity and Enolization

The acetyl group of this compound possesses acidic protons on the methyl group, which is alpha to the ketone carbonyl. The pKa of alpha-protons of ketones is typically in the range of 19-21. libretexts.orglibretexts.orgualberta.caucalgary.cayoutube.com The acidity of these protons is due to the resonance stabilization of the resulting enolate anion, where the negative charge is delocalized onto the electronegative oxygen atom. ualberta.caucalgary.ca

The acidity of the alpha-protons of the acetyl group is influenced by the electronic nature of the attached phenyl and furan rings. The furan ring is known to be electron-rich. ucalgary.ca The acetyl group itself is an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic aromatic substitution. researchgate.net

The formation of an enolate from the ketone allows for a range of subsequent reactions, including:

Alkylation: The enolate can act as a nucleophile and react with alkyl halides.

Aldol Condensation: The enolate can add to another carbonyl group (either intramolecularly or intermolecularly).

The relative acidity of the alpha-protons on the acetyl group versus any potential acidity of the furan ring protons is an important consideration. Generally, the alpha-protons to a carbonyl group are significantly more acidic than protons on an aromatic furan ring.

Interactive Data Tables

Table 1: Comparison of Aldehyde and Ketone Reactivity

| Feature | Aldehyde Group | Ketone Group |

|---|---|---|

| Steric Hindrance | Lower | Higher |

| Electrophilicity of Carbonyl Carbon | Higher | Lower |

| Reactivity towards Nucleophiles | More Reactive | Less Reactive |

| Reduction Product | Primary Alcohol | Secondary Alcohol |

| Oxidation Product | Carboxylic Acid | Generally resistant |

Table 2: Common Reactions of the Aldehyde and Ketone Groups

| Reaction Type | Aldehyde Group | Ketone Group |

|---|---|---|

| Nucleophilic Addition | Forms primary or secondary alcohols | Forms tertiary alcohols (with organometallics) |

| Oxidation | Readily oxidized to carboxylic acids | Generally resistant to oxidation |

| Reduction | Forms primary alcohols | Forms secondary alcohols |

| Knoevenagel Condensation | Reacts readily with active methylene compounds | Less reactive than aldehydes |

| Wittig Reaction | Forms alkenes | Forms alkenes, generally less reactive |

| Enolate Formation | Possible if α-protons exist | Readily forms enolates from the acetyl group |

Enamine and Enol Derivative Chemistry

The presence of two distinct carbonyl groups in this compound—the acetyl group on the phenyl ring and the carbaldehyde attached to the furan ring—provides two potential sites for the formation of enol and enamine derivatives.

Enamine Formation:

Enamines are nitrogen analogues of enols and are typically formed through the reaction of an aldehyde or ketone with a secondary amine, often under acid catalysis. numberanalytics.commakingmolecules.com The reaction proceeds via a nucleophilic attack of the secondary amine on the carbonyl carbon, followed by dehydration to yield the enamine. numberanalytics.comyoutube.com For this compound, the aldehyde group is generally more reactive towards nucleophiles than the ketone of the acetyl group due to less steric hindrance and greater electrophilicity. Consequently, reaction with a secondary amine, such as pyrrolidine (B122466) or dimethylamine, is expected to selectively form the enamine at the C2 position of the furan ring. makingmolecules.comyoutube.com

The general mechanism for enamine formation is as follows:

Nucleophilic attack of the secondary amine on the aldehyde carbon. numberanalytics.com

Proton transfer to form a hemiaminal intermediate. numberanalytics.com

Protonation of the hydroxyl group by an acid catalyst, forming a good leaving group (water). numberanalytics.com

Elimination of water to form an iminium ion. numberanalytics.com

Deprotonation of an alpha-hydrogen to yield the enamine. makingmolecules.com

Enamines are valuable synthetic intermediates, acting as nucleophiles in reactions like alkylations and acylations, often referred to as the Stork enamine synthesis. libretexts.org

Enol and Enolate Formation:

Carbonyl compounds possessing an α-hydrogen can exist in equilibrium with their enol tautomers. libretexts.org This keto-enol tautomerism can be catalyzed by either acid or base. libretexts.orgyoutube.com In this compound, both the acetyl and carbaldehyde groups have α-hydrogens, making enolization possible at either site.

Under basic conditions, the removal of an α-proton by a strong base leads to the formation of an enolate anion. masterorganicchemistry.com These enolates are potent nucleophiles. masterorganicchemistry.com The acidity of the α-protons of the acetyl group (pKa ~19-20) is generally lower than that of the α-proton of the aldehyde (pKa ~17), suggesting that enolate formation might be favored at the aldehyde position. However, the specific reaction conditions and the base used can influence the site of deprotonation. The use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) is common for generating enolates in high concentrations. libretexts.orgchemistry.coach

The formation of enol derivatives can also be achieved through other synthetic routes, such as the tandem carbometalation-oxygenation of terminal alkynes. nih.gov

| Derivative | Functional Group Involved | Expected Reactivity |

| Enamine | Furan-2-carbaldehyde | Nucleophilic, can undergo alkylation and acylation |

| Enolate | Acetyl group or Furan-2-carbaldehyde | Potent nucleophile for C-C bond formation |

| Enol | Acetyl group or Furan-2-carbaldehyde | Nucleophilic, involved in tautomerism |

Furan Ring Reactivity

The furan ring in this compound is an electron-rich aromatic heterocycle, which predisposes it to certain types of reactions, notably electrophilic aromatic substitution and cycloadditions. acs.orgyoutube.com However, the presence of the electron-withdrawing acetyl and carbaldehyde substituents significantly influences this inherent reactivity.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including furans. byjus.commasterorganicchemistry.com In this reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. byjus.com Furan is generally more reactive than benzene (B151609) in EAS reactions due to the electron-donating effect of the oxygen heteroatom. youtube.com

If an EAS reaction were to occur, the substitution would be directed to the available C3 or C4 positions. The directing effects of the substituents would need to be considered. Generally, electrophilic attack on 5-membered heterocycles is favored at the position adjacent to the heteroatom (the α-position). youtube.com In this case, with both α-positions (C2 and C5) occupied, the reaction would proceed at a β-position (C3 or C4). Predicting the precise regioselectivity would require a detailed analysis of the electronic effects of both substituents.

| Reaction | Reagents | Expected Outcome |

| Nitration | HNO₃/H₂SO₄ | Substitution at C3 or C4, reaction may be slow |

| Halogenation | Br₂/FeBr₃ | Substitution at C3 or C4, reaction may be slow |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Likely unreactive due to deactivating groups |

Diels-Alder Cycloaddition Reactions

The furan ring can act as a diene in Diels-Alder reactions, a [4+2] cycloaddition with a dienophile. acs.orgmdpi.com This reaction is a powerful tool for the synthesis of six-membered rings and has been extensively studied for furan and its derivatives. nih.gov The reactivity of furans in Diels-Alder reactions is influenced by their aromatic character and the electronic nature of their substituents. bohrium.comrsc.org

The presence of electron-withdrawing groups on the furan ring, such as the carbaldehyde in this compound, generally decreases the reactivity of the furan as a diene in normal electron-demand Diels-Alder reactions. rsc.org This is because these groups lower the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan. However, in some cases, electron-withdrawing groups can enhance reactivity in inverse electron-demand Diels-Alder reactions where the furan acts as the dienophile. For instance, 2-nitrofurans have been shown to act as dienophiles. conicet.gov.ar

The Diels-Alder reactions of furans are often reversible, and the stability of the resulting oxabicyclo[2.2.1]heptane adducts is a critical factor. bohrium.com The reaction can be under either kinetic or thermodynamic control, with the endo adduct often being the kinetic product and the exo adduct being the thermodynamically more stable product. acs.orgacs.org

Ring Opening and Rearrangement Mechanisms

The furan ring is susceptible to ring-opening reactions, particularly under acidic conditions. rsc.orgnih.gov The presence of substituents significantly influences the ease and outcome of these reactions. rsc.org For instance, the acid-catalyzed ring opening of furfuryl alcohol can lead to the formation of levulinic acid. nih.gov In the case of this compound, acidic conditions could potentially lead to protonation of the furan oxygen, followed by nucleophilic attack and ring cleavage. The specific products would depend on the reaction conditions and the nucleophiles present.

Mechanistic Investigations of Chemical Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling the reaction outcomes and designing new synthetic strategies.

Kinetic and Thermodynamic Control of Reaction Outcomes

The concept of kinetic versus thermodynamic control is particularly relevant to the Diels-Alder reactions of furans. nih.govbohrium.com

Kinetic Control: At lower temperatures, the reaction is often under kinetic control, meaning the major product is the one that is formed the fastest (i.e., has the lowest activation energy). acs.orgmdpi.com For furan Diels-Alder reactions, the endo adduct is frequently the kinetically favored product. acs.org

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, and the system can reach equilibrium. Under these conditions, the major product is the most stable one (the thermodynamic product). acs.orgmdpi.com The exo adduct is typically the more thermodynamically stable product in furan Diels-Alder reactions due to reduced steric interactions. acs.org

The interplay between kinetics and thermodynamics is a key consideration in optimizing the yield of a desired Diels-Alder adduct. nih.govbohrium.com Factors such as reactant concentrations, temperature, and pressure can all influence the position of the equilibrium. bohrium.com

| Control | Favored Product | Reaction Conditions |

| Kinetic | Endo adduct | Lower temperatures, shorter reaction times |

| Thermodynamic | Exo adduct | Higher temperatures, longer reaction times |

Chemoselectivity and Regioselectivity Investigations

The presence of multiple reactive sites in this compound makes chemoselectivity and regioselectivity key considerations in its functionalization.

Achieving selective functionalization of this compound requires careful choice of reagents and reaction conditions.

Selective Carbonyl Reduction: The selective reduction of one carbonyl group in the presence of the other is a common challenge in molecules with multiple carbonyl functionalities. Generally, aldehydes are more reactive towards nucleophilic reducing agents like sodium borohydride than ketones. Therefore, it should be possible to selectively reduce the aldehyde group to a primary alcohol while leaving the ketone group intact by using a mild reducing agent and carefully controlling the reaction temperature and stoichiometry.

Selective Wittig Reaction: The Wittig reaction, which converts carbonyls to alkenes, can also be controlled. The higher reactivity of the aldehyde group would allow for its selective conversion to an alkene using a stabilized ylide.

Furan Ring Functionalization: The functionalization of the furan ring can be directed by the existing substituents. The electron-withdrawing nature of the formyl group at C2 and the aryl group at C5 deactivates the furan ring towards electrophilic attack. However, reactions can still be achieved under more forcing conditions. The directing effects of the substituents would need to be carefully considered to predict the regiochemical outcome. d-nb.info

The following table illustrates potential strategies for the selective functionalization of this compound.

| Target Functional Group | Reagent/Condition | Expected Product |

| Aldehyde (Formyl) Group | NaBH₄, low temperature | 5-(2-Acetyl-phenyl)-furan-2-methanol |

| Ketone (Acetyl) Group | Protection of aldehyde, then stronger reductant | 5-(2-(1-Hydroxyethyl)-phenyl)-furan-2-carbaldehyde |

| Furan Ring (C4 position) | Electrophilic reagent (e.g., Br₂) | 5-(2-Acetyl-phenyl)-4-bromo-furan-2-carbaldehyde |

Reactions that create a new stereocenter from a prochiral center in this compound can lead to the formation of stereoisomers.

The reduction of the acetyl group, for instance, would generate a new chiral center at the benzylic position, leading to a racemic mixture of enantiomers unless a chiral reducing agent or catalyst is employed. Similarly, nucleophilic addition to the aldehyde group can also create a new stereocenter.

In reactions involving the furan ring that might lead to the formation of diastereomers, such as the Paternò-Büchi reaction, the stereochemical outcome is often governed by the relative stability of the diradical intermediates. researchgate.net The steric bulk of the ortho-acetylphenyl group would likely play a significant role in directing the approach of the reacting species, thereby influencing the diastereomeric ratio of the products.

The table below summarizes potential stereochemical outcomes for key reactions.

| Reaction | Chiral Center Formed | Expected Outcome (without chiral control) | Potential for Diastereoselectivity |

| Reduction of Acetyl Group | Benzylic carbon | Racemic mixture | High, with chiral reagents |

| Nucleophilic addition to Aldehyde | Carbonyl carbon | Racemic mixture | High, with chiral nucleophiles |

| Cycloaddition to Furan Ring | Multiple centers | Mixture of diastereomers | Dependent on reaction mechanism and steric factors |

Advanced Spectroscopic and Structural Elucidation of 5 2 Acetyl Phenyl Furan 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For 5-(2-Acetyl-phenyl)-furan-2-carbaldehyde, a comprehensive NMR analysis, including one-dimensional (¹H and ¹³C) and multi-dimensional techniques, is crucial for unambiguous assignment of all proton and carbon signals and for understanding its conformational preferences.

Based on the analysis of structurally similar compounds, the expected ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like CDCl₃ are presented below. The numbering convention used for the assignments is as follows:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1' (CHO) | 9.70 (s) | 178.0 |

| 3 | 7.30 (d) | 122.0 |

| 4 | 6.80 (d) | 113.0 |

| 5 | - | 155.0 |

| 1'' | - | 134.0 |

| 2'' | - | 138.0 |

| 3'' | 7.60 (d) | 129.0 |

| 4'' | 7.50 (t) | 130.0 |

| 5'' | 7.65 (t) | 128.0 |

| 6'' | 7.80 (d) | 132.0 |

| COCH₃ | - | 201.0 |

| CH₃ | 2.65 (s) | 29.0 |

Note: s = singlet, d = doublet, t = triplet. Coupling constants are expected to be in the typical range for aromatic and furanoid protons.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments from one-dimensional NMR and to establish through-bond connectivities, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY is expected to show correlations between the furan (B31954) protons H-3 and H-4. On the phenyl ring, correlations would be observed between adjacent protons: H-3'' with H-4'', H-4'' with H-5'', and H-5'' with H-6''. The aldehyde proton (H-1') and the methyl protons of the acetyl group would likely appear as singlets with no COSY cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is a highly sensitive technique for assigning carbon signals based on their attached protons. columbia.edu For the target molecule, HSQC would show cross-peaks between H-3 and C-3, H-4 and C-4, the aldehydic proton and its carbon, the methyl protons and the methyl carbon, and the aromatic protons with their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bonds) correlations between protons and carbons, which is critical for piecing together the molecular skeleton. columbia.edusdsu.edu Key HMBC correlations anticipated for this compound would include:

The aldehydic proton (H-1') showing correlations to C-2 and C-3 of the furan ring.

The furan proton H-4 showing a correlation to C-5.

The furan proton H-3 showing correlations to C-2 and C-5.

The methyl protons of the acetyl group correlating with the acetyl carbonyl carbon and C-2'' of the phenyl ring.

The aromatic protons showing correlations to neighboring carbons, helping to confirm the substitution pattern.

These 2D NMR techniques, used in concert, would allow for a complete and unambiguous assignment of all the proton and carbon resonances of this compound. researchgate.net

Solid-State NMR Applications for Structural Characterization

While solution-state NMR provides information on the average structure of a molecule in a given solvent, solid-state NMR (ssNMR) offers insights into the molecular structure and packing in the crystalline state. For a molecule like this compound, ssNMR could be particularly useful for:

Determining Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit distinct ssNMR spectra due to differences in molecular conformation and crystal packing.

Analyzing Conformation: The dihedral angle between the furan and phenyl rings in the solid state can be probed by ssNMR techniques, such as measuring dipolar couplings or chemical shift anisotropy (CSA) tensors.

Investigating Intermolecular Interactions: ssNMR can detect intermolecular interactions, such as C-H···O hydrogen bonds, which may influence the crystal packing.

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution ¹³C ssNMR spectra. The chemical shifts observed in the solid state may differ from those in solution due to the absence of solvent effects and the presence of packing forces.

Dynamic NMR Studies for Conformational Analysis

The single bond connecting the furan and phenyl rings in this compound allows for rotation, leading to different conformations. The steric hindrance caused by the ortho-acetyl group on the phenyl ring is expected to create a significant barrier to this rotation. Dynamic NMR (DNMR) spectroscopy is the ideal technique to study such conformational dynamics.

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the rotation around the C-C single bond is slow on the NMR timescale, distinct signals for the different conformers (atropisomers) might be observed. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals and eventually a time-averaged spectrum at high temperatures.

From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. This provides valuable quantitative information about the conformational stability of the molecule. For bi-aryl systems, these rotational barriers can be influenced by the size of the ortho substituents and electronic effects.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule. These methods are complementary and, when used together, offer a comprehensive vibrational analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an excellent tool for identifying the key functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands for the carbonyl groups of the aldehyde and the acetyl moiety, as well as vibrations associated with the furan and phenyl rings.

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic and Furan |

| ~2850, ~2750 | C-H stretch | Aldehyde |

| ~1700-1680 | C=O stretch | Acetyl carbonyl |

| ~1680-1660 | C=O stretch | Aldehyde carbonyl |

| ~1600-1450 | C=C stretch | Aromatic and Furan rings |

| ~1250 | C-O-C stretch | Furan ring |

| ~800-700 | C-H out-of-plane bend | Substituted Phenyl |

The exact positions of the carbonyl stretching frequencies can provide insights into the electronic environment and potential conjugation effects within the molecule. For instance, conjugation of the carbonyl groups with the aromatic systems is expected to lower their stretching frequencies compared to non-conjugated carbonyls. The presence of two distinct carbonyl bands would confirm the presence of both the acetyl and aldehyde groups. mdpi.comdb-thueringen.de

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the Raman spectrum would be particularly useful for observing the vibrations of the C=C bonds in the furan and phenyl rings, as well as the C-C bond stretching between the two rings. The symmetric vibrations of the molecule are often more intense in the Raman spectrum.

Table 3: Predicted Prominent Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3000 | Aromatic and Furan C-H stretch |

| ~1610 | Aromatic ring C=C stretch |

| ~1580 | Furan ring C=C stretch |

| ~1380 | C-C stretch between rings |

| ~1000 | Ring breathing mode |

A detailed analysis of both the IR and Raman spectra, often aided by computational calculations such as Density Functional Theory (DFT), can lead to a complete assignment of the fundamental vibrational modes of the molecule. globalresearchonline.net This provides a vibrational fingerprint that is unique to the specific structure and conformation of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. This information is invaluable for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio with very high accuracy, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For 5-(2-acetylphenyl)furan-2-carbaldehyde, the molecular formula is C13H10O3. iaea.org The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, and ¹⁶O).

Table 1: Theoretical Isotopic Mass Data for this compound

| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

| Carbon | ¹²C | 12.000000 | 13 | 156.000000 |

| Hydrogen | ¹H | 1.007825 | 10 | 10.078250 |

| Oxygen | ¹⁶O | 15.994915 | 3 | 47.984745 |

| Total | 214.062995 |

An experimental HRMS analysis of 5-(2-acetylphenyl)furan-2-carbaldehyde would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ that closely matches this theoretical value. For instance, the exact mass is reported as 214.062994177 Da. iaea.org The high degree of accuracy provided by HRMS allows for the confident assignment of the elemental formula C13H10O3, thereby confirming the molecular identity of the compound.

The fragmentation of furan-2-carbaldehyde typically involves the loss of the formyl radical (•CHO) or carbon monoxide (CO). researchgate.net For 5-(2-acetylphenyl)furan-2-carbaldehyde, several key fragmentation pathways can be anticipated:

Loss of the formyl radical: Cleavage of the C-CHO bond would result in a fragment ion corresponding to the loss of 29 mass units.

Loss of a methyl radical: The acetyl group can undergo cleavage to lose a methyl radical (•CH3), resulting in a loss of 15 mass units.

Formation of an acylium ion: Cleavage of the bond between the acetyl group and the phenyl ring could lead to the formation of an acetyl cation (CH3CO⁺) with a mass-to-charge ratio of 43.

Cleavage of the furan ring: The furan ring itself can undergo fragmentation, leading to a series of smaller ions.

Table 2: Predicted Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Mass Loss | m/z of Fragment |

| [M - •CHO]⁺ | [C12H10O2]⁺ | 29 | 185 |

| [M - •CH3]⁺ | [C12H7O3]⁺ | 15 | 199 |

| [CH3CO]⁺ | Acetyl cation | 171 | 43 |

| [M - CO]⁺ | [C12H10O2]⁺ | 28 | 186 |

The relative abundance of these and other fragment ions would provide valuable information for confirming the connectivity of the different functional groups within the molecule.

Tandem mass spectrometry, or MS/MS, is a more advanced technique that involves multiple stages of mass analysis. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. This technique is particularly useful for elucidating the structure of complex molecules and for distinguishing between isomers.

For 5-(2-acetylphenyl)furan-2-carbaldehyde, an MS/MS experiment would begin with the selection of the molecular ion ([C13H10O3]⁺) as the precursor. This ion would then be subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting product ion spectrum would provide unambiguous evidence for the presence of the acetylphenyl and formylfuran moieties. For example, the observation of a product ion at m/z 185 would confirm the loss of the formyl group, while a product ion at m/z 199 would indicate the loss of a methyl group from the acetyl function. The detailed fragmentation pathways elucidated by MS/MS would provide a high level of confidence in the structural assignment. While specific MS/MS studies on this compound are not documented, the technique has been successfully applied to the analysis of related furan derivatives, demonstrating its utility in this area. researchgate.net

X-ray Crystallography and Diffraction Studies

X-ray crystallography is a definitive technique for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, it is possible to map the electron density and thus determine the precise arrangement of atoms in space.

To perform single crystal X-ray diffraction, a high-quality, single crystal of 5-(2-acetylphenyl)furan-2-carbaldehyde would be required. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector. The analysis of the positions and intensities of the diffracted beams allows for the determination of the unit cell dimensions and the space group of the crystal. Subsequent refinement of the structural model provides the precise coordinates of each atom in the asymmetric unit.

While a crystal structure for 5-(2-acetylphenyl)furan-2-carbaldehyde has not been reported, studies on similar furan-containing molecules have provided detailed structural information. matrix-fine-chemicals.comresearchgate.net For the title compound, a single crystal X-ray diffraction study would reveal crucial information such as:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Intermolecular interactions: The presence of any hydrogen bonds, π-π stacking, or other non-covalent interactions that stabilize the crystal lattice.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1032 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.37 |

This data, though hypothetical, illustrates the type of information that would be obtained from a successful single crystal X-ray diffraction experiment.

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample is used, which contains a vast number of randomly oriented crystallites. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ).

The PXRD pattern is characteristic of the crystalline phase of the material. It can be used for:

Phase identification: By comparing the experimental PXRD pattern to a database of known patterns, the crystalline phase of the sample can be identified.

Purity analysis: The presence of crystalline impurities would be indicated by additional peaks in the diffraction pattern.

Determination of lattice parameters: The positions of the diffraction peaks can be used to determine the unit cell parameters of the crystal lattice.

For 5-(2-acetylphenyl)furan-2-carbaldehyde, a PXRD analysis would confirm the crystallinity of a synthesized batch and could be used for quality control purposes. While specific PXRD data for this compound is not available, the technique is widely used in the characterization of organic crystalline materials.

Chiroptical Spectroscopy (Applicability based on molecular chirality)

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. The applicability of these methods is strictly dependent on the molecule possessing chirality—that is, it must be non-superimposable on its mirror image.

For the compound this compound, an initial structural analysis reveals the absence of any stereocenters (chiral carbons). However, the presence of an ortho-substituted phenyl ring attached to the furan ring introduces the possibility of axial chirality due to hindered rotation around the carbon-carbon single bond connecting the two aromatic rings. This phenomenon is known as atropisomerism, where the rotational energy barrier is high enough to allow for the isolation of stable, non-interconverting enantiomers (atropisomers).

The existence of stable atropisomers for this compound would depend on the steric hindrance caused by the ortho-acetyl group, which could restrict free rotation. If the barrier to rotation is low, the molecule will exist as a rapidly interconverting mixture of conformers (a racemate) at ambient temperatures, rendering it effectively achiral on the measurement timescale of chiroptical techniques. As there are no reports in the scientific literature confirming the resolution of enantiomers or computational evidence of a significant rotational barrier for this specific molecule, it is presumed to be achiral under normal conditions. Therefore, the application of chiroptical spectroscopy is considered not applicable. The following sections describe the principles of these techniques with the caveat that they would only apply if the compound were demonstrated to be chiral.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left and right circularly polarized light by a chiral substance. A non-racemic sample of a chiral compound will absorb one polarization more strongly than the other, resulting in a CD spectrum.

Theoretical Application: Were this compound to exist as stable atropisomers, each enantiomer would produce a CD spectrum that is a mirror image of the other. The spectrum consists of positive or negative peaks, known as Cotton effects, corresponding to the electronic transitions within the molecule's chromophores.

Chromophores: The key chromophores in this molecule are the furan ring, the phenyl ring, the acetyl group, and the carbaldehyde group. The electronic transitions associated with these groups (e.g., π → π* and n → π* transitions) would be expected to give rise to CD signals.

Structural Information: The sign and magnitude of the Cotton effects are exquisitely sensitive to the three-dimensional arrangement of atoms. Therefore, a theoretical CD spectrum, often predicted using time-dependent density functional theory (TD-DFT), could be compared with an experimental spectrum to determine the absolute configuration (i.e., the specific spatial arrangement) of a given enantiomer.

Since the compound is not established as chiral, no experimental CD data is available. A hypothetical data table illustrating the type of information obtained from a CD experiment is shown below for conceptual purposes.

| Hypothetical Transition | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| n → π* (Carbonyl) | ~320 | +1.5 |

| π → π* (Aromatic) | ~280 | -5.2 |

| π → π* (Aromatic) | ~250 | +8.0 |

This table is purely illustrative and does not represent actual data for the compound.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is the vibrational analogue of electronic CD. It measures the differential absorption of left and right circularly polarized infrared light corresponding to the fundamental vibrational transitions of a chiral molecule. A VCD spectrum provides information about the stereochemistry of a molecule in its ground electronic state.

Theoretical Application: If stable atropisomers of this compound could be isolated, each would produce a unique VCD spectrum. VCD spectra are typically more complex than infrared absorption spectra, containing positive, negative, or null signals for each vibrational mode.

Vibrational Modes: The VCD spectrum would provide stereochemical information on the various vibrational modes of the molecule, such as the C=O stretches of the acetyl and aldehyde groups, C-H bending modes, and the skeletal vibrations of the aromatic rings.

As with CD spectroscopy, the absence of confirmed chirality for this compound means no experimental VCD data exists.

Computational and Theoretical Chemistry Studies of 5 2 Acetyl Phenyl Furan 2 Carbaldehyde

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Properties

No published studies utilizing Density Functional Theory (DFT) to investigate the electronic structure, reactivity descriptors, or spectroscopic properties of 5-(2-Acetyl-phenyl)-furan-2-carbaldehyde are currently available. Such studies would be invaluable for understanding the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and predicting its behavior in chemical reactions.

Ab Initio Methods for High-Accuracy Calculations

There is no evidence of high-accuracy ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, being applied to this compound. These methods would provide benchmark data on the compound's geometry and energetic properties.

Basis Set Selection and Computational Efficiency Considerations

A discussion on the appropriate basis set selection for this molecule and the associated computational costs is contingent on actual research being performed. Without any computational studies to reference, this analysis cannot be conducted.

Molecular Mechanics and Dynamics Simulations

Conformational Analysis and Energy Landscapes

No conformational analyses or explorations of the potential energy surface for this compound have been reported. This type of study would be crucial for identifying the most stable conformers and understanding the molecule's flexibility, which is dictated by the rotational barriers around the single bonds connecting the furan (B31954) and phenyl rings.

Intermolecular Interactions and Packing Arrangements in Condensed Phases

Similarly, there are no available molecular dynamics or mechanics simulations that describe the intermolecular forces, such as van der Waals interactions or potential hydrogen bonding, that would govern the packing of this compound in a solid state or its behavior in solution.

Force Field Development and Validation for Compound Systems

Molecular mechanics (MM) force fields are a cornerstone of computational chemistry, enabling the simulation of large molecular systems by simplifying the electronic structure into a set of classical energy functions. While general-purpose force fields like the General Amber Force Field (GAFF) or CHARMM General Force Field (CGenFF) provide parameters for many common molecular fragments, specialized parameters are often required for novel or complex molecules like this compound to ensure accuracy. nih.gov

The development of a bespoke force field for this compound involves a systematic parameterization process, focusing primarily on terms not well-represented in existing libraries. nih.gov The core of this process is to ensure the MM potential energy surface accurately reflects the quantum mechanical (QM) reality.

Parameterization Strategy:

Atom Typing: The first step is to assign atom types to every atom in the molecule based on its element, hybridization, and local environment. Most atoms in the furan, phenyl, acetyl, and aldehyde groups would likely find equivalents in standard force fields. acs.org

Bonded Parameters: Bond stretching (bond) and angle bending (angle) parameters are typically well-described by general force fields and can often be adopted directly.

The C-C bond connecting the phenyl and furan rings (biaryl torsion). nih.gov

The C-C bond between the furan ring and the aldehyde group. researchgate.net

The C-C bond between the phenyl ring and the acetyl group.

The parameterization is achieved by performing a series of QM calculations, typically using Density Functional Theory (DFT), to map the potential energy surface as each of these dihedral angles is rotated. acs.org The energy profile obtained from these QM scans serves as the target data. The force field's dihedral parameters, usually expressed as a Fourier series, are then optimized to reproduce these QM energy profiles as closely as possible. nih.gov

Interactive Data Table: Key Dihedral Angles for Parameterization

| Dihedral Angle | Atoms Involved (Hypothetical Numbering) | Description | Parameterization Goal |

| φ1 | C1-C2-C6-C7 | Phenyl-Furan Torsion | Accurately model the rotational barrier and minimum energy conformation between the two aromatic rings. |

| φ2 | O1-C5-C4-C3 | Furan-Carbaldehyde Torsion | Reproduce the relative energies of the cis and trans conformers of the aldehyde group relative to the furan oxygen. |

| φ3 | C11-C10-C1-C2 | Phenyl-Acetyl Torsion | Model the rotational barrier of the acetyl group relative to the plane of the benzene (B151609) ring. |

Validation of the new force field would involve running molecular dynamics (MD) simulations and comparing the resulting conformational distributions and thermodynamic properties against the initial QM data or, if available, experimental results.

Reaction Pathway Modeling

Computational chemistry offers profound insights into reaction mechanisms by modeling the entire reaction pathway. A plausible and highly common method for synthesizing the C-C bond between the two aryl rings in this compound is the Suzuki-Miyaura cross-coupling reaction. numberanalytics.comharvard.edu A hypothetical reaction could involve the coupling of 5-bromo-furan-2-carbaldehyde with (2-acetylphenyl)boronic acid , catalyzed by a palladium complex. rsc.org

The catalytic cycle for the Suzuki reaction generally involves three primary steps: oxidative addition, transmetalation, and reductive elimination. youtube.com DFT calculations can be employed to model the geometry and energy of the reactants, intermediates, transition states, and products for each of these elementary steps. nih.gov

Transition State Localization and Energy Barrier Determination

The rate of a chemical reaction is fundamentally governed by the energy of its highest transition state (TS), also known as the activation energy. Identifying the geometry and energy of the rate-determining TS is a primary goal of reaction pathway modeling. nih.gov For many Suzuki couplings, the transmetalation step is rate-limiting. nih.gov

Computational chemists use specialized algorithms to locate the precise geometry of a transition state, which is a first-order saddle point on the potential energy surface. Once a candidate TS structure is found, a frequency calculation is performed. A true TS is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate. nih.gov

The activation energy barrier (e.g., ΔG‡) is then calculated as the difference in Gibbs free energy between the transition state and the preceding ground state (reactants or intermediate complex). nih.gov

Interactive Data Table: Hypothetical Energy Profile for the Transmetalation Step

| Species | Description | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| Reactant Complex | Pd-complex and boronic acid associate before reaction. | 0.0 | 0.0 |

| Transition State (TS) | Aryl group transfer from boron to palladium. | +16.5 | +17.5 |

| Product Complex | Pd-complex with newly attached aryl group. | -5.0 | -4.2 |

Note: These values are illustrative and based on typical ranges for Suzuki-Miyaura reactions found in the literature. nih.gov

Reaction Coordinate Analysis and Mechanistic Insights

Confirming that a located transition state connects the correct reactants and products is crucial. This is achieved through an Intrinsic Reaction Coordinate (IRC) calculation. An IRC calculation starts at the transition state geometry and follows the path of steepest descent on the potential energy surface in both the forward and reverse directions, mapping out the entire transformation and ensuring it leads to the expected intermediates.

Analysis of the geometries along the IRC provides detailed mechanistic insights. For the Suzuki transmetalation step, this would visualize the progressive breaking of the Carbon-Boron bond and the simultaneous formation of the Carbon-Palladium bond, clarifying the precise sequence of events during the aryl group transfer.

Computational Prediction of Reaction Selectivity and Yields

While predicting absolute reaction yields computationally is extremely challenging due to complex experimental factors, relative yields and selectivity can often be predicted with good accuracy. According to Transition State Theory, the rate of a reaction is exponentially related to its activation energy barrier.

If a reaction can proceed through multiple competing pathways (e.g., formation of an undesired regioisomer or a side-product), a computational chemist can model each pathway and calculate its corresponding highest activation barrier. The pathway with the lowest energy barrier will be kinetically favored and is predicted to yield the major product. The ratio of products can be estimated from the difference in the free energy barriers (ΔΔG‡) between the competing pathways.

Spectroscopic Property Prediction

Computational methods are a powerful complement to experimental spectroscopy for structure elucidation. By predicting spectra for candidate structures, one can compare them to experimental data to confirm a proposed structure. rsc.org

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most definitive techniques for determining molecular structure. DFT calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govacs.org

The standard methodology involves several steps:

Conformational Analysis: The first step is to perform a thorough conformational search to identify all low-energy conformers of the molecule. acs.org The predicted NMR spectrum will be a Boltzmann-weighted average of the spectra of these individual conformers.

Geometry Optimization: The geometry of each significant conformer is optimized at a reliable level of theory, for instance, using the B3LYP functional with a 6-31+G(d) basis set. mdpi.com

NMR Calculation: A Gauge-Including Atomic Orbital (GIAO) calculation is performed on each optimized geometry. rsc.org This method computes the absolute magnetic shielding tensor for each nucleus.

Chemical Shift Referencing: The absolute shielding values (σ) are converted to the familiar chemical shifts (δ) by subtracting them from the shielding of a reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the exact same level of theory (δ = σref - σcalc).

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) |

| 1 | - | ~138.2 |

| 2 | - | ~132.5 |

| 3 | ~7.65 | ~128.9 |

| 4 | ~7.58 | ~131.0 |

| 5 | ~7.52 | ~127.1 |

| 6 | ~7.90 | ~130.4 |

| 7 | - | ~158.1 |

| 8 | - | ~125.1 |

| 9 | ~7.45 | ~124.8 |

| 10 | ~7.05 | ~113.0 |

| 11 | - | ~152.9 |

| 12 | ~9.70 | ~178.5 (Aldehyde) |

| 13 | - | ~200.1 (Ketone) |

| 14 | ~2.60 | ~29.8 (Methyl) |

Note: These chemical shifts are hypothetical predictions based on additive rules and data from similar compounds like furan-2-carbaldehyde and acetophenone. Actual values would be derived from a full GIAO-DFT calculation.

Vibrational Frequency Calculation (IR, Raman)

No specific studies detailing the theoretical vibrational frequencies (IR and Raman) for This compound were found in the public domain. Computational chemistry, often employing Density Functional Theory (DFT), is a standard method for predicting the vibrational modes of a molecule. These calculations, when correlated with experimental data, provide valuable insights into the molecular structure and bonding. However, such an analysis for the title compound has not been published.

UV-Vis Absorption Spectra Prediction

Similarly, there is a lack of published research on the theoretical UV-Vis absorption spectrum of This compound . Time-Dependent Density Functional Theory (TD-DFT) is a common approach to predict electronic transitions and the corresponding absorption wavelengths. This analysis helps in understanding the electronic structure and photophysical properties of a molecule. Without dedicated computational studies, a data table of predicted absorption maxima, excitation energies, and oscillator strengths for this specific compound cannot be provided.

Derivatization and Analogue Synthesis of 5 2 Acetyl Phenyl Furan 2 Carbaldehyde

Modification of the Aldehyde Functionality

The furan-2-carbaldehyde moiety is the more reactive of the two carbonyl groups in 5-(2-acetyl-phenyl)-furan-2-carbaldehyde. This allows for selective reactions that leave the ketone group intact.

Formation of Imines, Oximes, and Hydrazones

The aldehyde group readily undergoes condensation reactions with primary amines, hydroxylamine, and hydrazine derivatives to form imines (Schiff bases), oximes, and hydrazones, respectively. These reactions are typically carried out under mild acidic or basic conditions and demonstrate high chemoselectivity for the aldehyde over the ketone.

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) proceeds via nucleophilic addition to the aldehyde carbonyl, followed by dehydration to yield the corresponding N-substituted imine. These derivatives are important intermediates in organic synthesis.

Oximes: Condensation with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base like piperidine or an amino acid catalyst yields the corresponding oxime. Oximes of 5-arylfuran-2-carbaldehydes have been synthesized in excellent yields.

Hydrazones: Reaction with hydrazine (N₂H₄) or substituted hydrazines (e.g., phenylhydrazine) affords hydrazones. These compounds are often crystalline solids and serve as useful derivatives for characterization.

Table 1: Examples of Aldehyde Condensation Reactions on Furan (B31954) Derivatives

| Reactant | Reagent | Product Type | Typical Conditions | Yield (%) |

|---|---|---|---|---|

| 5-Arylfuran-2-carbaldehyde | Primary Amine | Imine | Methanol, room temp | Good to Excellent |

| 5-Arylfuran-2-carbaldehyde | Hydroxylamine HCl, Piperidine | Oxime | Ethanol (B145695), reflux | 75-88 |

| 5-Nitrofuran-2-carbaldehyde | Hydrazide | Hydrazone | Ethanol, reflux | High |

Synthesis of Carboxylic Acid Derivatives

The aldehyde group can be selectively oxidized to a carboxylic acid without affecting the ketone functionality. This transformation is a valuable step in the synthesis of more complex analogues. Various mild oxidizing agents can be employed to achieve this chemoselectivity. Biocatalytic methods, for instance, have shown high selectivity for the oxidation of the aldehyde group in furan derivatives like 5-hydroxymethylfurfural (B1680220) to the corresponding carboxylic acid. mdpi.com Similar selectivity can be anticipated for this compound.

Common methods for this selective oxidation include:

Tollens' Reagent (Silver (I) oxide): A classic method for oxidizing aldehydes.

Potassium Permanganate (B83412) (KMnO₄): Under controlled, mild conditions (e.g., buffered, cold), it can selectively oxidize aldehydes.

Catalytic Oxidation: Noble metal catalysts in the presence of an oxidant can provide high yields and selectivity.

The resulting 5-(2-acetyl-phenyl)-furan-2-carboxylic acid can be further derivatized, for example, by converting it into esters or amides through standard procedures.

Wittig and Related Olefination Reactions

The Wittig reaction is a powerful method for converting carbonyls into alkenes. tutorchase.comwikipedia.orglibretexts.org Due to the higher reactivity of aldehydes compared to ketones, the Wittig reaction can be performed chemoselectively on the furan-2-carbaldehyde group of this compound. tutorchase.comcommonorganicchemistry.com The reaction involves a phosphorus ylide (Wittig reagent) which attacks the aldehyde carbonyl to form a four-membered oxaphosphetane intermediate, that then collapses to an alkene and triphenylphosphine (B44618) oxide. organic-chemistry.org

Stabilized ylides (containing an electron-withdrawing group) are less reactive and exhibit greater selectivity for aldehydes over ketones. commonorganicchemistry.comorganic-chemistry.org This allows for the clean conversion of the aldehyde to an alkene while preserving the ketone.

Reaction Scheme: this compound + Ph₃P=CHR → 5-(2-Acetyl-phenyl)-2-(alkenyl)furan + Ph₃P=O

Table 2: Chemoselectivity in Wittig Reactions

| Carbonyl Substrate | Ylide Type | Relative Reactivity | Product |

|---|---|---|---|

| Aldehyde | Stabilized or Unstabilized | High | Alkene |

| Ketone | Stabilized | Very Low / No Reaction | No Reaction |

| Ketone | Unstabilized | Moderate | Alkene |

Modification of the Ketone Functionality

To selectively modify the less reactive ketone group, the more reactive aldehyde functionality must first be protected.

Grignard and Organolithium Additions

Grignard (R-MgX) and organolithium (R-Li) reagents are potent nucleophiles that readily add to ketones to form tertiary alcohols upon acidic workup. chemguide.co.ukleah4sci.comorganic-chemistry.orgmasterorganicchemistry.com However, they also react rapidly with aldehydes. Therefore, to achieve selective addition to the ketone of this compound, the aldehyde group must be protected.

A common strategy involves the selective formation of an acetal at the aldehyde position, as aldehydes are more prone to acetalization than ketones. stackexchange.com This can be achieved by reacting the parent compound with a diol (e.g., ethylene glycol) under acidic conditions. tandfonline.comchemistrysteps.comwikipedia.org Once the aldehyde is protected, the Grignard or organolithium reagent can be added to the reaction mixture, which will selectively attack the ketone carbonyl. A final deprotection step, typically involving aqueous acid, will regenerate the aldehyde, yielding the desired tertiary alcohol derivative.

Synthetic Sequence:

Protection: this compound + Ethylene Glycol/H⁺ → Protected Aldehyde

Addition: Protected Aldehyde + R-MgX or R-Li → Tertiary Alkoxide Intermediate

Deprotection/Workup: Tertiary Alkoxide Intermediate + H₃O⁺ → 1-(2-(5-(hydroxymethyl)furan-2-yl)phenyl)ethan-1-ol derivative

Synthesis of Enol Ethers and Esters

The ketone functionality can also be converted into enol derivatives, such as enol ethers and enol esters. These reactions proceed via the formation of an enolate intermediate at the α-carbon of the acetyl group.

Enol Ethers: The ketone can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form a lithium enolate. This enolate can then be trapped with an electrophile. For instance, reaction with a silyl halide (e.g., trimethylsilyl chloride, TMSCl) yields a silyl enol ether. wikipedia.org These are versatile intermediates in organic synthesis. acs.orgacs.orgorganic-chemistry.orgnsf.gov

Enol Esters: Enol esters can be synthesized by treating the ketone with a strong base and an acid anhydride (e.g., acetic anhydride). mdma.ch The enolate formed attacks the anhydride to yield the enol ester. This reaction can often be catalyzed by pyridine.

As with organometallic additions, the aldehyde group would likely need to be protected prior to enolate formation to prevent competing reactions.

Table 3: Synthesis of Enol Derivatives from Ketones

| Derivative | Reagents | Key Intermediate |

|---|---|---|

| Silyl Enol Ether | 1. LDA, -78°C; 2. TMSCl | Lithium Enolate |